N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
Description
N-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a structurally complex molecule featuring a benzo[b]thiophene core linked to a propan-2-yl group, which is further connected to a 2-oxoimidazolidine carboxamide scaffold. This compound’s design combines privileged structural motifs, including the sulfur-containing heterocycle (benzo[b]thiophene) and the imidazolidine ring, which are frequently employed in medicinal chemistry for their pharmacological relevance, particularly in targeting enzymes or receptors involved in inflammation or oncology .
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S2/c1-11(9-12-10-24-14-6-4-3-5-13(12)14)17-15(20)18-7-8-19(16(18)21)25(2,22)23/h3-6,10-11H,7-9H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPXOSIOLSPRET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)N3CCN(C3=O)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a compound of increasing interest due to its potential biological activities. This paper explores its synthesis, structural characteristics, and biological activities, particularly focusing on its pharmacological properties.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Benzo[b]thiophene moiety : Known for its role in various pharmacological activities.
- Imidazolidine ring : Contributes to the biological activity through its ability to interact with biological targets.
- Methylsulfonyl group : Imparts unique chemical properties that enhance the compound's reactivity.
The molecular formula is with a molecular weight of approximately 318.38 g/mol.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the benzo[b]thiophene core : Achieved through cyclization reactions.
- Introduction of the methylsulfonyl group : Often involves sulfonylation reactions.
- Construction of the imidazolidine ring : Utilizes condensation reactions with suitable precursors.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, analogs of imidazolidine derivatives have shown promising results in inhibiting the growth of human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cells, with IC50 values ranging from 16 to 60 μM depending on the structural modifications made .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 9 | HCT-116 | 16.19 ± 1.35 |
| Compound 9 | MCF-7 | 17.16 ± 1.54 |
| This compound | Various | TBD |
The biological activity of this compound may be attributed to:
- Inhibition of cell proliferation : Similar compounds have been shown to disrupt cell cycle progression.
- Induction of apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
Case Studies
In a recent study, a series of similar compounds were synthesized and evaluated for their anticancer properties. The results demonstrated that modifications in the sulfonamide and imidazolidine structures significantly influenced their cytotoxic effects. For example, introducing specific functional groups enhanced their potency against targeted cancer cells .
Comparison with Similar Compounds
Table 2: Comparative Analysis of Structural and Functional Features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
